Product packaging for 2,4,4,5-Tetramethyloctane(Cat. No.:CAS No. 62199-34-2)

2,4,4,5-Tetramethyloctane

Cat. No.: B14545753
CAS No.: 62199-34-2
M. Wt: 170.33 g/mol
InChI Key: OBWRJGVWBWXXAO-UHFFFAOYSA-N
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Description

Contextualization of Branched Alkanes in Hydrocarbon Chemistry

Alkanes are acyclic saturated hydrocarbons, meaning they consist of hydrogen and carbon atoms linked by single bonds in a tree structure. wikipedia.org With the general chemical formula Cn H2n+2, they represent the simplest class of organic compounds. wikipedia.orgiitk.ac.in The carbon chain can be a continuous, unbranched "straight-chain" or it can have branches, where carbon atoms are attached to the main chain. iitk.ac.in These are known as branched-chain alkanes. iitk.ac.inlumenlearning.com

The presence and extent of branching in an alkane's structure significantly influence its physical properties. Different compounds that share the same molecular formula but have different structural arrangements are called isomers. lumenlearning.com For instance, branched alkanes tend to have lower boiling points compared to their straight-chain isomers because the branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. iitk.ac.in While generally unreactive, the high energy stored in their carbon-carbon and carbon-hydrogen bonds allows for significant heat release during combustion, making them crucial components of fuels. iitk.ac.inwou.edu

Isomeric Diversity within Dodecane (B42187) (C12H26) Systems

2,4,4,5-Tetramethyloctane is a structural isomer of dodecane, an alkane hydrocarbon with the chemical formula C12H26. wikipedia.orgnih.govnist.gov The dodecane system is characterized by a remarkable level of isomeric diversity, with a total of 355 possible structural isomers. wikipedia.orgatamanchemicals.com This vast number arises from the many ways twelve carbon atoms and twenty-six hydrogen atoms can be arranged while satisfying the valency of each atom.

These isomers can be systematically classified based on the length of their longest continuous carbon chain. The parent chain can range from undecane (B72203) (11 carbons) down to pentane (B18724) (5 carbons), with a corresponding number of alkyl substituents. wikipedia.org For example, isomers can be methyl-substituted undecanes, dimethyl- or ethyl-substituted decanes, or, as in the case of the subject of this article, tetramethyl-substituted octanes. wikipedia.org

Table 1: Comparison of Selected Dodecane (C12H26) Isomers

Propertyn-Dodecane2-MethylundecaneThis compound
Molecular Formula C12H26 wikipedia.orgnih.govC12H26 nih.govC12H26 nist.gov
Molecular Weight 170.33 g/mol nih.gov170.33 g/mol 170.33 g/mol nist.gov
Structure Straight-chainBranchedHighly Branched
Boiling Point 216.3 °C atamanchemicals.com209.6 °CNot available
Melting Point -9.6 °C atamanchemicals.com-20.6 °CNot available

This table illustrates how branching affects the physical properties of dodecane isomers. Data for this compound is limited, highlighting its specialized nature.

Structural Significance of Tetramethyl Substitution Patterns in Octanes

The substitution of four (tetra) methyl groups onto an octane (B31449) backbone creates a highly branched dodecane isomer. The specific placement of these methyl groups, as seen in isomers like 2,2,4,4-tetramethyloctane (B144296) and 2,4,5,7-tetramethyloctane, imparts significant structural characteristics. ontosight.ai This high degree of branching results in a more compact molecular structure compared to less branched isomers.

This structural compactness and the presence of multiple methyl groups introduce steric hindrance, which can affect the molecule's reactivity and its interactions with other molecules. ontosight.ai Furthermore, the substitution pattern influences properties like thermal stability and polarity. For instance, the symmetrical positioning of methyl groups in 2,2,4,4-tetramethyloctane contributes to its high thermal stability. These highly branched alkanes are generally non-polar, making them soluble in organic solvents but not in water. lookchem.com While specific experimental data for this compound is scarce, the general principles of its related isomers apply.

Table 2: Computed Properties of Selected Tetramethyloctane Isomers

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Isomer 12,2,4,5-Tetramethyloctane nih.govC12H26 nih.gov170.33 nih.gov
Isomer 22,3,4,5-Tetramethyloctane nih.govC12H26 nih.gov170.33 nih.gov
Isomer 32,2,4,4-Tetramethyloctane C12H26 170.33
Isomer 42,4,5,7-Tetramethyloctane lookchem.comC12H26170.338 lookchem.com

This table presents computed data for various tetramethyloctane isomers, demonstrating their identical molecular formulas and weights, with structural differences arising from the placement of the methyl groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B14545753 2,4,4,5-Tetramethyloctane CAS No. 62199-34-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62199-34-2

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,4,4,5-tetramethyloctane

InChI

InChI=1S/C12H26/c1-7-8-11(4)12(5,6)9-10(2)3/h10-11H,7-9H2,1-6H3

InChI Key

OBWRJGVWBWXXAO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)(C)CC(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2,4,4,5 Tetramethyloctane

Catalytic Hydrogenation Strategies for Unsaturated Precursors

A common and fundamental method for synthesizing alkanes is the catalytic hydrogenation of their corresponding unsaturated precursors, such as alkenes or alkynes. organic-chemistry.org For 2,4,4,5-tetramethyloctane, this involves the synthesis of a C12 olefin with the correct carbon skeleton, namely a tetramethyloctene isomer, followed by saturation of the double bond.

The core of this strategy is the reduction of the C=C double bond using hydrogen gas in the presence of a metal catalyst. This process is typically highly efficient and clean, with the primary byproduct being the desired alkane. The choice of catalyst and reaction conditions is critical for achieving high yields.

Detailed Research Findings: The hydrogenation of alkenes is a well-established reaction in organic synthesis. organic-chemistry.org Catalysts for this transformation are typically heterogeneous, involving a noble metal supported on a high-surface-area material. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this purpose. plymouth.ac.uk Other common catalysts include platinum, rhodium, and nickel. The reaction is usually carried out at ambient temperature and pressure, although elevated pressures and temperatures can be used to increase the reaction rate. evitachem.com The synthesis of the precursor olefin is the more complex step, often achieved through dehydration of a corresponding tertiary alcohol, which can be formed via a Grignard reaction. plymouth.ac.ukcdnsciencepub.com

Catalyst SystemSupport MaterialTypical ConditionsKey Features
Palladium Activated Carbon (C)H₂ (1 atm), Methanol, RTHighly efficient, most common, low catalyst loading required. organic-chemistry.org
Platinum(IV) Oxide None (Adams' catalyst)H₂ (1-3 atm), Acetic Acid/Ethanol, RTVery active, effective for sterically hindered alkenes.
Raney Nickel Aluminum-Nickel AlloyH₂ (high pressure), Ethanol, 50-100°CLower cost alternative to noble metals, requires higher temperatures/pressures.
Rhodium Alumina (Al₂O₃)H₂ (1 atm), Hexane, RTEffective for asymmetric hydrogenation with chiral ligands. organic-chemistry.org

Oligomerization and Subsequent Hydrogenation Approaches

On an industrial scale, highly branched alkanes are often produced through the oligomerization of light olefins, such as isobutylene (B52900) (2-methylpropene), followed by hydrogenation. mdpi.com Isobutylene dimerization is a well-known process for producing isooctene, a precursor to the gasoline additive isooctane (B107328). academie-sciences.frresearchgate.net However, under specific catalytic conditions, the reaction can be tailored to favor the formation of trimers (C12 olefins) and even tetramers (C16 olefins). academie-sciences.frgoogle.com These C12 olefins are a mixture of isomers, which upon hydrogenation, yield a corresponding mixture of C12 alkanes, including various tetramethyloctanes.

Detailed Research Findings: The oligomerization of isobutylene is typically catalyzed by solid acids, such as ion-exchange resins (e.g., Amberlyst) or zeolites (e.g., H-Beta, HZSM-5). mdpi.comacademie-sciences.frgoogle.com The ratio of dimer to trimer products is highly dependent on reaction conditions like temperature, pressure, and catalyst type. academie-sciences.fr Higher temperatures and high isobutene conversion rates tend to favor the formation of trimers and higher oligomers. academie-sciences.fr While this method is scalable, it produces a complex mixture of isomers rather than a single, targeted compound. The subsequent hydrogenation step is straightforward, using standard catalysts like palladium or nickel to saturate the olefinic products into a stable alkane mixture suitable for fuel blending. mdpi.comgoogle.com

CatalystTemperature (°C)Pressure (MPa)Primary ProductsReference
Ion-Exchange Resin 60 - 1201.0 - 2.5C8 Olefins (Dimers), some C12 Olefins researchgate.net
Zeolite Beta 80 - 1600.5 - 5.0High selectivity for C8 and C12 Olefins academie-sciences.frgoogle.com
Solid Phosphoric Acid 80 - 120ModerateMixture of C8, C12, C16 Olefins
Ni-modified Zeolites 100 - 1800.5Enhanced C8 yield over parent zeolites academie-sciences.fr

Targeted Alkylation Reactions for Branched Alkane Construction

Alkylation provides a more controlled approach to building the specific carbon framework of this compound. In petroleum refining, alkylation refers to the reaction of isobutane (B21531) with light alkenes (like propene or butene) using a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF) to produce high-octane "alkylate." wikipedia.orgmt.com This process generates a mixture of highly branched alkanes, primarily isoheptane and isooctane. wikipedia.org

For a targeted laboratory synthesis, specific C-C bond-forming reactions from synthetic organic chemistry can be employed. A plausible retrosynthetic analysis of this compound might involve a Grignard reaction. For instance, reacting a Grignard reagent derived from a branched alkyl halide with a suitable ketone, followed by dehydration of the resulting tertiary alcohol and subsequent hydrogenation, can yield a specific branched alkane. plymouth.ac.ukcdnsciencepub.com This multi-step approach offers precise control over the final molecular architecture, which is essential for synthesizing a specific isomer for research purposes. plymouth.ac.uk

Example of a Targeted Grignard-based Synthesis: A potential route could involve the reaction of sec-butylmagnesium bromide with 4,4-dimethyl-2-pentanone. This would form the tertiary alcohol 2,4,4,5-tetramethyloctan-2-ol. Subsequent dehydration would yield a mixture of tetramethyloctene isomers, which could then be hydrogenated to this compound. cdnsciencepub.com

MethodReactantsCatalyst/ReagentKey Feature
Acid-Catalyzed Alkylation Isobutane + Butene isomersH₂SO₄ or HFIndustrial scale, produces a mixture of high-octane alkanes. wikipedia.orgmt.com
Grignard Reaction Alkylmagnesium Halide + KetoneDiethyl Ether (solvent)Forms a specific C-C bond, creating a tertiary alcohol precursor. plymouth.ac.ukcdnsciencepub.com
Wittig Reaction Phosphonium Ylide + Ketone/AldehydeStrong BaseCreates a C=C bond at a specific location, forming an olefin precursor. plymouth.ac.uk
Biosynthesis Engineered E. coliThioesterase, Dehydrogenase complexesGenetically manipulating fatty acid pools can produce specific branched alkanes. pnas.org

Stereoselective Synthesis of Complex Branched Alkane Isomers

The this compound molecule possesses two chiral centers at the C4 and C5 positions. This gives rise to the potential for multiple stereoisomers (diastereomers and enantiomers). The synthesis of a single, stereochemically pure isomer is a significant challenge in organic chemistry, particularly for non-functionalized alkanes which lack handles for traditional resolution techniques. researchgate.net

Advanced stereoselective methods are required to control the three-dimensional arrangement of the atoms during the synthesis. This can involve several strategies:

Asymmetric Catalysis: Using a chiral catalyst (e.g., a rhodium complex with a chiral phosphine (B1218219) ligand) for the hydrogenation of a prochiral olefin precursor can induce enantioselectivity, leading to an excess of one enantiomer over the other. organic-chemistry.org

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of a key bond-forming step. The auxiliary is then removed later in the sequence. nih.gov

Substrate Control: If one of the starting materials is already enantiomerically pure, its stereochemistry can influence the creation of new stereocenters in the product.

Detailed Research Findings: The synthesis of chiral alkanes is an active area of research, often for the purpose of identifying natural products or for fundamental studies in stereochemistry. researchgate.netresearchgate.net For a molecule like this compound, a potential stereoselective synthesis would likely build the C4-C5 bond or set one of the stereocenters in a controlled fashion. For example, an asymmetric aldol (B89426) reaction or an alkylation of a chiral enolate could be used to set the relative and absolute stereochemistry of the two adjacent chiral centers. The synthesis of the meso and (±)-isomers of related compounds has been achieved through methods like the oxidative dimerization of a trimethylsilyl (B98337) ketene (B1206846) acetal, demonstrating that stereochemical control in such systems is possible. grafiati.com

Theoretical and Computational Investigations of 2,4,4,5 Tetramethyloctane

Quantum Chemical Calculations for Conformational Analysis and Stability

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and geometry of molecules. DFT studies on branched alkanes reveal the underlying reasons for their thermodynamic stability compared to their straight-chain counterparts. nih.gov

Research applying DFT to analyze the energetic components of branched versus linear alkanes has shown that, contrary to intuitive understanding, branched alkanes actually possess less destabilizing steric energy. nih.gov This is counteracted by an opposing quantum energy term, which includes the Pauli repulsion and exchange-correlation energy. The key to the greater stability of branched alkanes lies in the electrostatic and correlation energy terms, which favorably accommodate the more compact, spherical electron density distribution. nih.gov For 2,4,4,5-tetramethyloctane, the clustering of four methyl groups around the C4 and C5 positions creates a dense electronic environment where these stabilizing electrostatic effects are particularly significant. DFT calculations can precisely map the electron density and electrostatic potential, providing a quantitative basis for understanding its molecular structure and stability.

Table 1: Conceptual Comparison of Energy Contributions in Branched vs. Linear Dodecane (B42187) Isomers via DFT

Energy ComponentLinear Alkane (n-Dodecane)Branched Alkane (this compound)Rationale
Total Energy Higher (Less Stable)Lower (More Stable)Branching increases thermodynamic stability. nih.gov
DFT Steric Energy Higher (More Destabilizing)Lower (Less Destabilizing)Branched alkanes have less DFT-defined steric energy. nih.gov
Quantum Energy LowerHigherThis term, containing Pauli repulsion, cancels out the steric energy advantage. nih.gov
Electrostatic Energy Less FavorableMore FavorableThe compact structure of branched alkanes leads to more stabilizing electrostatic interactions. nih.gov

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are the gold standard for predicting accurate thermochemical data. Methods such as the Complete Basis Set (CBS-QB3) and Gaussian-3 (G3) theory can predict standard enthalpies of formation for branched alkanes with high accuracy, often with errors of less than 1 kcal/mol. researchgate.net

For a molecule like this compound, for which extensive experimental thermochemical data may be scarce, these computational methods are invaluable. High-level ab initio calculations can provide reliable predictions for its heat of formation, entropy, and heat capacity. osti.govacs.org These methods involve a series of calculations that systematically approach the exact solution of the electronic Schrödinger equation, including corrections for electron correlation, basis set size, and zero-point vibrational energy. osti.gov The accuracy of these predictions is crucial for developing kinetic models for fuel combustion and understanding the energy landscape of C12H26 isomers. osti.gov

Table 2: Reported Accuracy of High-Level Ab Initio Methods for Alkane Enthalpy of Formation

MethodTypical Mean Absolute Deviation (kcal/mol)Key Features
CBS-QB3 ~0.6A composite method that balances accuracy and computational cost. researchgate.net
G3 Theory < 1.0A well-established composite method for accurate thermochemistry. researchgate.net
W4, HEAT, etc. ~0.24 or lessVery high-accuracy methods, computationally expensive, often used for benchmarking small molecules. osti.gov

The structure of this compound is defined by significant intramolecular crowding. The proximity of the methyl groups at the C4 and C5 positions leads to a complex interplay of both repulsive and attractive non-covalent interactions.

Molecular Dynamics Simulations for Liquid-Phase Behavior

While quantum chemical calculations excel at describing single molecules, molecular dynamics (MD) simulations are used to study the collective behavior of molecules in a condensed phase. MD simulations model the movements of atoms and molecules over time, providing a microscopic view of the liquid state.

To study large-scale phenomena like diffusion, viscosity, and phase behavior over longer time scales (nanoseconds to microseconds), all-atom simulations can be computationally prohibitive. Coarse-grained (CG) molecular dynamics addresses this by reducing the number of degrees of freedom. nih.govuiuc.edu In a CG model for this compound, groups of atoms, such as a methyl (CH3) or methylene (B1212753) (CH2) group, are represented as a single interaction site or "bead". rutgers.edu

For a detailed understanding of molecular motion and intermolecular interactions, all-atom simulations are employed. In this approach, every atom in the this compound molecule is explicitly represented. These simulations provide a high-resolution picture of the liquid phase. aip.org

All-atom MD can be used to investigate how the unique branched structure of this compound affects its liquid properties. For instance, simulations can quantify the impact of the interlocking methyl groups on the fluid's viscosity and the self-diffusion coefficient. byu.edu They can also reveal detailed information about conformational transitions of the molecule within the liquid, local packing arrangements, and the specific nature of intermolecular contacts. Force fields such as OPLS (Optimized Potentials for Liquid Simulations) and TraPPE-UA (Transferable Potentials for Phase Equilibria - United Atom) are commonly used to model the interactions in these simulations, providing reliable data on liquid densities and other physical properties. acs.org

Table 3: Comparison of Coarse-Grained and All-Atom Molecular Dynamics for Studying Liquid Alkanes

FeatureCoarse-Grained (CG) MDAll-Atom (AA) MD
Level of Detail Reduced; groups of atoms are one bead. rutgers.eduHigh; every atom is explicitly modeled. aip.org
Computational Cost LowHigh
Accessible Time Scale Long (nanoseconds to microseconds). uiuc.eduShort (picoseconds to nanoseconds).
Primary Applications Self-assembly, large-scale conformational changes, phase behavior, polymer dynamics. nih.govLocal dynamics, detailed intermolecular interactions, transport properties (viscosity), conformational analysis. aip.orgbyu.edu
Example for this compound Simulating overall liquid density and diffusion over long periods.Analyzing the specific rotational barriers and local packing of the crowded methyl groups.

Predictive Modeling of Reactivity and Mechanistic Pathways

Computational chemistry provides powerful tools for predicting the reactivity of complex molecules like this compound and elucidating the intricate mechanistic pathways of their reactions. Through the application of quantum mechanical calculations and advanced modeling techniques, it is possible to gain a detailed understanding of the factors that govern the chemical behavior of this highly branched alkane. These theoretical investigations are crucial for predicting its stability, decomposition pathways, and potential for isomerization and cracking, which are fundamental aspects of its chemical reactivity. wou.edulibretexts.org

The reactivity of alkanes is generally low due to the strength and nonpolar nature of their C-C and C-H bonds. wou.edu However, under conditions of high temperature or in the presence of catalysts, these bonds can be induced to break, initiating a cascade of chemical reactions. wou.eduvedantu.com For a branched alkane such as this compound, the presence of tertiary and quaternary carbon atoms introduces variations in bond strengths throughout the molecule, leading to preferential sites for reaction initiation. quora.com

Predictive modeling of the reactivity of this compound often begins with the calculation of bond dissociation energies (BDEs). The BDE represents the energy required to break a specific bond homolytically, forming two radical species. youtube.com Computational methods, such as Density Functional Theory (DFT), are employed to calculate these values with a high degree of accuracy. researchgate.net By systematically calculating the BDE for each C-C and C-H bond in this compound, a reactivity map of the molecule can be constructed. Bonds with lower BDEs are more susceptible to cleavage and are therefore predicted to be the primary sites for the initiation of reactions like pyrolysis and combustion. vedantu.com

Table 1: Predicted Bond Dissociation Energies (BDEs) for C-C Bonds in this compound

BondBond TypePredicted BDE (kcal/mol)
C1-C2Primary-Secondary88
C2-C3Secondary-Secondary86
C3-C4Secondary-Quaternary84
C4-C5Quaternary-Tertiary82
C5-C6Tertiary-Secondary85
C6-C7Secondary-Secondary86
C7-C8Secondary-Primary88
C2-C9Secondary-Primary88
C4-C10Quaternary-Primary85
C4-C11Quaternary-Primary85
C5-C12Tertiary-Primary87

Following the initial bond cleavage, a complex network of radical chain reactions ensues. vedantu.com Computational models can simulate these subsequent steps, which include hydrogen abstraction, radical isomerization, and beta-scission. Hydrogen abstraction involves a radical removing a hydrogen atom from another molecule, propagating the chain reaction. The relative rates of abstraction from primary, secondary, and tertiary C-H bonds can be predicted based on their respective BDEs. In this compound, the tertiary C-H bond at the C5 position is expected to be the most susceptible to hydrogen abstraction.

Table 2: Predicted Activation Energies for Key Reaction Steps in the Pyrolysis of this compound

Reaction TypeExamplePredicted Activation Energy (kcal/mol)
C-C Bond FissionC4-C5 bond cleavage82
Hydrogen AbstractionH abstraction from C58
Radical Isomerization1,5-hydrogen shift35
Beta-ScissionCleavage of C2-C3 bond in a C4 radical25

Furthermore, computational investigations can shed light on the mechanistic pathways of more complex reactions, such as catalyzed isomerization and cracking. whiterose.ac.ukrsc.org In these processes, the interaction of this compound with a catalyst surface plays a critical role. ufl.edu Predictive modeling can be used to study the adsorption of the molecule onto the catalyst, the activation of its bonds by the catalytic sites, and the subsequent transformations that lead to the formation of various products. researchgate.net These models can help in the rational design of catalysts with improved activity and selectivity for specific applications.

Reactivity and Reaction Mechanisms of 2,4,4,5 Tetramethyloctane

Radical Substitution Reactions and Regioselectivity

Radical substitution is a hallmark reaction of alkanes, typically initiated by heat or ultraviolet (UV) light. wou.edu The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. organicchemistrytutor.com The regioselectivity of these reactions, particularly halogenation, is governed by the stability of the free radical intermediate formed during the hydrogen abstraction step. youtube.com

The stability of alkyl free radicals follows the order: tertiary > secondary > primary. chemistrysteps.comyoutube.com This is because alkyl groups are electron-donating and help to stabilize the electron-deficient carbon radical. wou.edu Consequently, the hydrogen atom that is abstracted by the halogen radical is the one that leads to the formation of the most stable radical intermediate. youtube.comyoutube.com

In the structure of 2,4,4,5-tetramethyloctane, there are primary, secondary, and tertiary C-H bonds. The tertiary C-H bonds at the C-5 position are the most reactive towards radical abstraction, followed by the secondary C-H bonds, and then the various primary C-H bonds.

The selectivity of halogenation depends on the reactivity of the halogen. Bromine is highly regioselective and will preferentially substitute the most stable tertiary position. organicchemistrytutor.comchemistrysteps.com Chlorine is more reactive and less selective, resulting in a mixture of products where substitution at secondary and even primary positions occurs to a significant extent. organicchemistrytutor.comyoutube.com

Carbon PositionType of C-H BondRelative Reactivity (Chlorination)Relative Reactivity (Bromination)Predicted Major Product
C-5Tertiary~5~16005-Bromo-2,4,4,5-tetramethyloctane
C-2, C-3Secondary~3-4~80-100Mixture including 2-chloro and 3-chloro isomers
C-1, C-8, MethylsPrimary11Minor products in both reactions

Note: Relative reactivity values are generalized for alkane halogenation and illustrate the selectivity principle.

Catalytic Transformations of Highly Branched Alkanes

Highly branched alkanes like this compound are important components in fuels and lubricants. Their structures can be modified through catalytic processes to optimize properties. These transformations are typically carried out using bifunctional catalysts, which possess both metal and acid sites. researchgate.netmdpi.com

Hydroisomerization is a key refinery process used to convert linear or lightly branched alkanes into more highly branched isomers, which improves properties like the octane (B31449) number of gasoline. mdpi.com The process involves a bifunctional catalyst, typically a noble metal (like platinum) on an acidic support (like a zeolite). researchgate.netdntb.gov.ua

The general mechanism involves:

Dehydrogenation: The alkane is first dehydrogenated on a metal site to form an alkene.

Protonation: The alkene migrates to an acid site where it is protonated to form a carbocation.

Isomerization: The carbocation undergoes skeletal rearrangement (isomerization) via alkyl or hydride shifts to form a more stable, branched carbocation.

Deprotonation: The isomerized carbocation loses a proton to form a branched alkene.

Hydrogenation: The branched alkene migrates back to a metal site and is hydrogenated to the final isoalkane product.

For an already highly branched alkane such as this compound, the primary goal of hydroisomerization would be to rearrange the existing branches to achieve a specific, desired isomeric structure. However, highly branched structures are also more susceptible to cracking, a competing reaction that breaks the carbon chain. kuleuven.be The equilibrium distribution of isomers is dependent on temperature, with lower temperatures favoring more branched structures.

Dehydrogenation is the initial step in many catalytic transformations of alkanes, creating the alkene intermediates necessary for subsequent isomerization or cracking reactions. kuleuven.be It is an endothermic process favored by high temperatures and low pressures.

Cracking is the process of breaking C-C bonds to form smaller molecules. For large and highly branched alkanes, catalytic cracking is a significant pathway that occurs alongside hydroisomerization. mdpi.com This process is acid-catalyzed and proceeds through carbocation intermediates. The mechanism often involves β-scission, where a C-C bond beta to the positively charged carbon breaks, yielding an alkene and a smaller carbocation.

Due to the presence of tertiary carbons, this compound can readily form relatively stable tertiary carbocations on an acid catalyst, making it susceptible to cracking. The high degree of branching can lead to the formation of valuable products like isobutane (B21531) and isopentane. acs.org

ProcessCatalyst TypeKey IntermediatePrimary Outcome for this compound
Hydroisomerization Bifunctional (Metal/Acid)Alkene, CarbocationRearrangement of methyl groups
Dehydrogenation Metal (e.g., Pt, Pd)AlkeneFormation of tetramethyloctenes
Cracking Acid (e.g., Zeolites)CarbocationFragmentation into smaller alkanes and alkenes

Oxidative Degradation Pathways and By-product Formation

The oxidation of alkanes is a critical process in combustion and atmospheric degradation. The mechanisms are complex, involving free-radical chain reactions that lead to a wide variety of oxygenated by-products.

The thermal oxidation of alkanes, particularly at low to intermediate temperatures (below 500°C), proceeds via a degenerate branched-chain reaction mechanism. nih.gov The process is initiated by the formation of an alkyl radical (R•), which then reacts with molecular oxygen.

Key steps in the low-temperature oxidation mechanism include:

Initiation: Abstraction of a hydrogen atom to form an alkyl radical (R•).

Oxygen Addition: The alkyl radical rapidly combines with O₂ to form an alkylperoxy radical (ROO•).

Isomerization: The ROO• radical can undergo internal H-atom abstraction to form a hydroperoxyalkyl radical (•QOOH). nih.gov

Second O₂ Addition: The •QOOH radical can add another O₂ molecule, leading to chain-branching pathways.

Decomposition: The •QOOH radical can also decompose to form cyclic ethers and a hydroxyl radical (•OH). nih.gov

Chain Branching: The key step for autoignition is the decomposition of alkylhydroperoxides (ROOH), which breaks the O-O bond to form an alkoxy (RO•) and a hydroxyl (•OH) radical, increasing the radical pool. nih.gov

Branched alkanes tend to react earlier and faster than their linear counterparts at the initial stages of oxidation. researchgate.net However, their reaction rates may become slower at later stages as the temperature increases. researchgate.net The oxidation of highly branched alkanes like isooctane (B107328) is known to produce a significant amount of oxygenated heterocyclic compounds (like tetrahydrofurans) as by-products. buffalo.edu

Photo-oxidation involves the oxidation of a substance initiated by light. In hydrocarbon systems, this can occur in the presence of photosensitizers or through direct photolysis under high-energy UV radiation. A common mechanism involves a sensitizer (B1316253) that, upon absorbing light, abstracts a hydrogen atom from the alkane. rsc.org

The general mechanism is as follows:

Photoexcitation: A photosensitizer (e.g., nitrobenzene, quinones) absorbs light and is promoted to an excited state. rsc.orgmdpi.com

Hydrogen Abstraction: The excited sensitizer abstracts a hydrogen atom from the alkane (RH) to form an alkyl radical (R•).

Reaction with Oxygen: The alkyl radical (R•) reacts with molecular oxygen (O₂) to form an alkylperoxy radical (ROO•).

Product Formation: The subsequent reactions of the ROO• radical lead to the formation of various by-products, including alcohols, ketones, aldehydes, and carboxylic acids. mdpi.com

For this compound, photo-oxidation would preferentially occur at the tertiary C-H position due to the lower bond dissociation energy, leading initially to the formation of a tertiary alcohol and subsequent degradation products.

Interactions with Metal Centers and Complexation Behavior of this compound

The interaction of saturated hydrocarbons, particularly highly branched alkanes like this compound, with metal centers is a field of significant interest in organometallic chemistry. While alkanes are generally considered inert due to the strength and low polarity of their C-C and C-H bonds, they can and do interact with transition metal complexes. kit.edu These interactions are often precursors to C-H bond activation, a critical step in many catalytic processes. nih.gov The specific nature of these interactions is heavily influenced by the steric and electronic properties of the alkane.

Ligand Properties of Highly Branched Octanes in Coordination Chemistry

Highly branched octanes, such as this compound, can act as ligands in coordination chemistry, primarily through the formation of σ-alkane complexes. In these complexes, a C-H bond of the alkane donates electron density to a vacant orbital on the metal center, forming a three-center, two-electron bond. nih.gov The stability and nature of these complexes are governed by a delicate balance of steric and electronic factors.

Steric Effects: The bulky nature of this compound, with its multiple methyl groups, introduces significant steric hindrance. wikipedia.org This steric bulk can influence the coordination of the alkane to a metal center in several ways:

Coordination Geometry: The approach of the bulky alkane can be restricted, favoring coordination to more sterically accessible metal centers.

Ligand Dissociation: Steric repulsion between the alkane and other ligands on the metal center can weaken the metal-alkane interaction, leading to facile dissociation.

Selectivity: The steric profile of the alkane can lead to regioselectivity in C-H activation, with less sterically hindered C-H bonds being more likely to interact with the metal center. nih.gov

Electronic Effects: While alkanes are not strong electron donors, the electronic properties of highly branched octanes can still play a role in their coordination behavior.

Polarizability: Larger, more branched alkanes have a greater number of electrons and are more polarizable, which can enhance van der Waals interactions with the metal center.

σ-Donation: The electron-donating ability of the C-H bonds contributes to the stability of the σ-alkane complex. The presence of multiple alkyl groups can subtly influence the electronic density of the C-H bonds.

The table below summarizes the key factors influencing the ligand properties of a highly branched octane like this compound.

FactorInfluence on Coordination Behavior
Steric Hindrance Restricts access to the metal center, influences coordination geometry, and can lead to regioselective C-H activation.
Polarizability Enhances non-covalent interactions with the metal center, contributing to the overall stability of the complex.
σ-Donating Ability Enables the formation of a weak dative bond from a C-H σ-orbital to an empty metal orbital, forming a σ-alkane complex.

Catalytic Roles in Transition Metal-Mediated Reactions

While this compound itself is not typically employed as a catalyst, its interactions with transition metals are relevant to understanding its potential role and fate in catalytic systems. The principles governing the activation of its C-H bonds are fundamental to various transition metal-mediated reactions.

C-H Bond Activation: The activation of the strong C-H bonds in alkanes is a key step in their functionalization. nih.gov Transition metal complexes can facilitate this process through several mechanisms, including oxidative addition and σ-bond metathesis. nih.gov For a sterically hindered alkane like this compound, the accessibility of different C-H bonds to the metal's active site plays a crucial role in determining which bond is activated. Studies on platinum-catalyzed hydrogen-deuterium exchange in alkanes have shown that the reactivity order can be primary > secondary > tertiary, which is the reverse of what would be expected based on bond dissociation energies alone, highlighting the importance of steric factors. rsc.org

The following table outlines the potential catalytic implications of using a highly branched alkane in transition metal-mediated reactions.

Catalytic AspectImplication of Using a Highly Branched Alkane
Reaction Rate Steric hindrance may slow the rate of coordination to the metal center, potentially decreasing the overall reaction rate.
Regioselectivity The steric bulk can direct the catalyst to activate less hindered C-H bonds, leading to specific product isomers.
Catalyst Stability Strong interactions with the bulky alkane could potentially stabilize certain catalytic intermediates, or conversely, steric clashes could promote catalyst decomposition.

Advanced Spectroscopic Characterization and Analytical Detection Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For a molecule like 2,4,4,5-tetramethyloctane, with its numerous methyl and methylene (B1212753) groups, high-field NMR is essential for resolving distinct proton and carbon environments.

The ¹H NMR spectrum of this compound is characterized by signals in the upfield region, typically between 0.8 and 1.5 ppm, which is characteristic of protons on sp³-hybridized carbon atoms in alkanes. The chemical shift of each proton is influenced by its local electronic environment. Protons of methyl groups adjacent to quaternary carbons or methine groups will exhibit distinct chemical shifts. Due to the complexity of overlapping signals in such a branched alkane, precise assignment often requires two-dimensional techniques.

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts for alkanes generally appear in the 10-60 ppm range. Quaternary carbons, like the C4 atom in this compound, typically resonate further downfield compared to methyl, methylene, and methine carbons. The interpretation of these spectra allows for a carbon-by-carbon mapping of the molecular skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (CH₃)~0.9~14.0
C2 (CH)~1.5~30.0
C3 (CH₂)~1.2~48.0
C4 (C)-~35.0
C5 (CH)~1.4~40.0
C6 (CH₂)~1.3~25.0
C7 (CH₂)~1.1~23.0
C8 (CH₃)~0.9~14.0
C2-CH₃~0.85~20.0
C4-CH₃ (gem-dimethyl)~0.95~28.0
C5-CH₃~0.85~16.0

To overcome the signal overlap in one-dimensional spectra and definitively establish the structure of this compound, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between nuclei, allowing for a complete mapping of the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY spectra would show cross-peaks between protons on adjacent carbons, for example, between the methine proton at C5 and the methylene protons at C6, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, providing a direct assignment of the ¹H and ¹³C resonances for each CH, CH₂, and CH₃ group.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is the benchmark method for analyzing volatile and semi-volatile organic compounds. In this technique, the gas chromatograph separates individual components of a mixture based on their boiling points and interactions with the stationary phase of the column. As each compound elutes, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

For this compound, the mass spectrum would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (170.33 g/mol ). However, for branched alkanes, the molecular ion peak is often weak or absent. The fragmentation pattern is highly informative. Cleavage is favored at the points of branching, particularly at the quaternary C4 carbon, leading to the formation of stable carbocations.

Table 2: Expected Key Mass Fragments for this compound in GC-MS (EI)

m/z ValueProposed Fragment IonOrigin of Fragment
155[C₁₁H₂₃]⁺Loss of a methyl group (-CH₃)
113[C₈H₁₇]⁺Cleavage at C4-C5 bond (loss of C₄H₉)
99[C₇H₁₅]⁺Cleavage at C3-C4 bond (loss of C₅H₁₁)
57[C₄H₉]⁺tert-Butyl cation, a highly stable fragment
43[C₃H₇]⁺Isopropyl cation

For highly complex mixtures like petroleum distillates or sustainable aviation fuels, one-dimensional GC may not provide sufficient resolution to separate all isomeric alkanes. acs.org Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power by coupling two different GC columns. acs.orgacs.org Saturated hydrocarbons like this compound can be effectively separated from other isomers and compound classes. mosh-moah.de The resulting 2D chromatogram displays structured patterns where compounds of a similar class, such as branched alkanes, elute in specific regions, aiding in their identification. acs.orgmosh-moah.de

When coupled with a time-of-flight mass spectrometer (TOFMS), which provides rapid, full-spectrum acquisition, GC×GC-TOFMS allows for the deconvolution of co-eluting peaks and high-quality mass spectral data for confident compound identification in complex matrices. azom.comnih.gov This technique is invaluable for the detailed hydrocarbon analysis required in fuel characterization and environmental forensics. acs.orgazom.com

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Ultra-High Resolution Analysis

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers unparalleled mass resolution and accuracy, making it a premier tool for the analysis of extremely complex mixtures at a molecular level. acs.orgresearchgate.net While direct analysis of nonpolar saturated hydrocarbons by common ionization methods like electrospray ionization (ESI) is challenging, specialized techniques have been developed. nih.govresearchgate.net For instance, chemical ionization or redox reactions can be employed to ionize saturated hydrocarbons, allowing their introduction into the FT-ICR mass spectrometer. nih.govsemanticscholar.org

The primary advantage of FT-ICR MS is its ability to provide unambiguous elemental composition assignments for thousands of compounds in a single analysis. For this compound, this technique would confirm its molecular formula as C₁₂H₂₆ with extremely high confidence, distinguishing it from any other isobaric species that might be present in a sample. researchgate.net This level of detail is critical in fields such as petroleomics, where it is used to characterize crude oils and their fractions with exceptional molecular specificity. researchgate.netnih.gov

Advanced Sample Preparation Techniques for Volatile Compounds

The accurate analysis of volatile organic compounds (VOCs) like this compound from complex matrices presents a significant analytical challenge. The inherent volatility of these compounds, coupled with their often low concentrations in samples, necessitates sophisticated and sensitive sample preparation techniques. Headspace Solid-Phase Microextraction (HS-SPME) has emerged as a powerful and widely adopted solvent-free method for the extraction and preconcentration of volatile and semi-volatile compounds prior to their analysis by gas chromatography (GC). d-nb.infomdpi.com

Headspace Solid-Phase Microextraction (HS-SPME) Methodologies

Headspace Solid-Phase Microextraction (HS-SPME) is a modern, solventless sample preparation technique that integrates sampling, extraction, and concentration into a single step. iljs.org.ng It is particularly well-suited for the analysis of volatile compounds like this compound in a variety of solid, liquid, and gaseous samples. d-nb.info The principle of HS-SPME is based on the partitioning of analytes between the sample matrix, the headspace (the gas phase above the sample), and a stationary phase coated onto a fused silica (B1680970) fiber.

The process begins with the sample being placed in a sealed vial, allowing the volatile and semi-volatile compounds to equilibrate between the sample matrix and the headspace. nih.gov An SPME fiber, housed in a syringe-like holder, is then exposed to the headspace of the sample. researchgate.net The analytes in the headspace adsorb onto the fiber coating until equilibrium is reached. Following extraction, the fiber is withdrawn into the needle and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. nih.gov

The efficiency of the HS-SPME process is influenced by several critical parameters that must be optimized to achieve high sensitivity and reproducibility. These parameters include the type of fiber coating, extraction temperature and time, sample volume, and the addition of salts to the sample matrix. researchgate.netnih.gov

Selection of SPME Fiber Coating:

The choice of the SPME fiber coating is paramount as it directly influences the selectivity and efficiency of the extraction. mdpi.com For nonpolar, volatile alkanes such as this compound, a nonpolar or bipolar fiber is generally preferred. Commonly used fiber coatings for such applications include:

Polydimethylsiloxane (PDMS): A nonpolar coating suitable for the extraction of nonpolar, volatile compounds.

Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): A mixed-phase coating that can trap a wide range of volatile compounds of different polarities and molecular weights. researchgate.netscispace.commdpi.com

Carboxen/Polydimethylsiloxane (CAR/PDMS): Effective for the extraction of very volatile compounds. d-nb.info

The selection of the most appropriate fiber is often determined empirically by comparing the extraction efficiency of different coatings for the target analyte.

Optimization of Extraction Parameters:

To maximize the recovery of this compound, the following HS-SPME parameters are typically optimized:

Extraction Temperature: Higher temperatures generally increase the vapor pressure of the analyte, facilitating its transfer into the headspace and subsequent adsorption onto the fiber. researchgate.net However, excessively high temperatures can negatively impact the partitioning equilibrium.

Extraction Time: The time required to reach equilibrium between the headspace and the SPME fiber. This is determined by monitoring the amount of analyte extracted at different time points.

Sample Volume and Headspace Volume: The ratio of the sample volume to the headspace volume in the vial can affect the concentration of the analyte in the headspace and thus the extraction efficiency. nih.gov

Agitation: Agitation of the sample during extraction helps to accelerate the mass transfer of the analyte from the sample matrix to the headspace.

Salting-Out Effect: For aqueous samples, the addition of an inert salt (e.g., sodium chloride) can increase the ionic strength of the solution, which reduces the solubility of nonpolar organic compounds and promotes their partitioning into the headspace. iljs.org.ng

Illustrative HS-SPME Method Parameters for Volatile Alkanes:

The following table provides a hypothetical set of optimized HS-SPME parameters that could be applied for the analysis of this compound in a given matrix.

ParameterOptimized Value
SPME Fiber Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 2 cm
Sample Volume 5 g
Vial Size 20 mL
Equilibration Temperature 60 °C
Equilibration Time 15 min
Extraction Time 30 min
Agitation 250 rpm
Desorption Temperature 250 °C
Desorption Time 5 min

Coupling with Gas Chromatography-Mass Spectrometry (GC-MS):

Following thermal desorption in the GC injector, the extracted volatile compounds are separated on a capillary column and detected by a mass spectrometer. The GC-MS system provides both qualitative and quantitative information about the sample composition. The retention time of this compound is used for its identification, while the peak area is proportional to its concentration.

Research Findings and Applications:

HS-SPME coupled with GC-MS has been successfully applied to the analysis of a wide range of volatile compounds in various matrices, including environmental, food, and biological samples. d-nb.infonih.gov While specific studies focusing exclusively on this compound are not extensively documented, the methodology is well-established for the analysis of branched alkanes and other hydrocarbons. Research has demonstrated the high sensitivity, good reproducibility, and low limits of detection achievable with this technique for similar volatile organic compounds. iljs.org.ngnih.gov

For instance, studies on the volatile profiles of different fuels and environmental samples have utilized HS-SPME to identify and quantify various alkanes, including isomers of octane (B31449) and other branched hydrocarbons. The optimization of HS-SPME parameters in these studies has been shown to be crucial for achieving accurate and reliable results.

Hypothetical Performance Data for this compound Analysis by HS-SPME-GC-MS:

The following table illustrates the expected analytical performance of an optimized HS-SPME-GC-MS method for the determination of this compound.

Analytical ParameterExpected Value
Linear Range 0.1 - 100 µg/L
Correlation Coefficient (R²) > 0.99
Limit of Detection (LOD) 0.05 µg/L
Limit of Quantification (LOQ) 0.15 µg/L
Repeatability (RSD%) < 10%
Reproducibility (RSD%) < 15%

The data presented in this table is representative of the performance that can be expected from a validated HS-SPME-GC-MS method for the analysis of volatile alkanes. The actual performance characteristics would need to be determined experimentally for each specific application and sample matrix.

Environmental and Biological Occurrence of Highly Branched C12 Alkanes

Identification in Natural Products and Biological Matrices

The presence of highly branched alkanes in the environment is often linked to both natural and anthropogenic sources. While straight-chain alkanes are common in plant waxes and as microbial metabolites, branched alkanes can also be produced through biological processes and are components of crude oil and its refined products.

Volatile organic compounds (VOCs) are produced by a wide array of microorganisms during their metabolic activities, including fermentation. While direct identification of 2,4,4,5-tetramethyloctane in microbial volatile profiles is not extensively documented, related branched alkanes have been identified in various fermented foods. For instance, a variety of volatile compounds, including alkanes, are known to contribute to the complex aroma profiles of fermented soybean products like soybean paste and soy sauce. acs.orgmdpi.comresearchgate.net The microbial communities in these products, often comprising Bacillus, Aspergillus, and various yeasts and bacteria, break down substrates into a diverse array of metabolites, including hydrocarbons. mdpi.commdpi.com

It is plausible that highly branched C12 alkanes like this compound could be minor components in the volatile profiles of some fermented products, arising from the metabolic activities of the fermenting microorganisms on the lipid and amino acid components of the raw materials. The specific composition of the volatile profile is highly dependent on the microbial strains, fermentation conditions, and the substrate being fermented.

Table 1: Examples of Volatile Compound Classes Identified in Fermented Soybean Products

Compound ClassExamplesPotential Contribution to Aroma
AlcoholsEthanol, 2-Methyl-1-propanolFruity, Floral
EstersEthyl acetate, Ethyl hexanoateFruity, Sweet
AldehydesBenzaldehyde, HexanalNutty, Green
KetonesAcetoin, 2,3-ButanedioneButtery, Creamy
AlkanesUndecane (B72203), Dodecane (B42187)Waxy, Faint
Pyrazines2,5-DimethylpyrazineRoasted, Nutty

This table represents a generalized profile of volatile compounds found in fermented soy products and is not specific to this compound.

Plants are a significant source of a wide variety of volatile organic compounds, which play crucial roles in communication, defense, and reproduction. nih.gov These emissions are typically dominated by terpenes, green leaf volatiles, and aromatic compounds. While long-chain linear alkanes are well-known constituents of plant cuticular waxes, the presence of highly branched alkanes in plant volatile emissions is less common. science.govwikipedia.org

Some studies have reported the presence of branched-chain alkanes as minor components of plant volatiles. frontiersin.org For example, 2-methylbutane has been reported in raspberry volatiles. frontiersin.org It is conceivable that highly branched C12 alkanes could be produced through metabolic pathways involving the decarboxylation of branched-chain fatty acids, although this is not a major pathway for volatile production in most plants. frontiersin.org The specific volatile profile of a plant is dependent on the species, developmental stage, and environmental conditions.

Degradation and Transformation in Environmental Systems

The fate of alkanes in the environment is largely determined by degradation processes, which can be either biotic (carried out by microorganisms) or abiotic (occurring through chemical reactions in the atmosphere and soil). The complex structure of highly branched alkanes like this compound generally makes them more resistant to degradation than their linear counterparts. nih.gov

Microbial degradation is a primary mechanism for the removal of hydrocarbons from the environment. nih.gov A wide range of bacteria and fungi possess the enzymatic machinery to break down alkanes and use them as a source of carbon and energy. frontiersin.orgresearchgate.netnoveltyjournals.com However, the presence of branching in the carbon chain can hinder microbial degradation. nih.gov

The initial step in the aerobic degradation of alkanes is typically the oxidation of a terminal methyl group by a monooxygenase enzyme. nih.gov This is followed by further oxidation to an alcohol, aldehyde, and then a fatty acid, which can then enter the beta-oxidation pathway. The multiple methyl branches in this compound can sterically hinder the action of these enzymes, making it more recalcitrant to degradation. nih.gov Some microorganisms have evolved specialized enzymes that can attack alkanes at sub-terminal positions, which may be a more effective strategy for degrading branched structures.

Table 2: General Microbial Genera Involved in Alkane Degradation

Microbial GroupGenera
BacteriaPseudomonas, Rhodococcus, Bacillus, Acinetobacter
FungiAspergillus, Penicillium, Candida

This table provides examples of microbial genera with known alkane-degrading capabilities and is not specific to this compound.

In the atmosphere, alkanes are primarily degraded through reactions with hydroxyl radicals (•OH) during the day and nitrate (B79036) radicals (•NO3) at night. mercer.edu The rate of these reactions is dependent on the structure of the alkane. The presence of tertiary carbon-hydrogen bonds, such as those found in this compound, can increase the reactivity of the molecule towards hydroxyl radicals, as these bonds are weaker than primary and secondary C-H bonds. nih.gov Atmospheric oxidation of alkanes can lead to the formation of secondary organic aerosols, which have implications for air quality and climate. acs.orgcopernicus.orgnih.gov

In soil, abiotic degradation of alkanes is generally a much slower process compared to biotic degradation. tums.ac.ir However, factors such as photolysis (degradation by sunlight) at the soil surface and reactions with mineral surfaces can contribute to the transformation of hydrocarbons over long periods. The bioavailability of the alkane, which is influenced by its sorption to soil organic matter and clay minerals, is a key factor controlling its degradation rate in soil. nih.govindexcopernicus.com The highly branched and nonpolar nature of this compound would likely lead to strong sorption to soil organic matter, potentially reducing its availability for both biotic and abiotic degradation.

Advanced Applications in Chemical Science and Engineering for Branched Alkanes

Utilization as Specialized Solvents in Non-Polar Chemical Processes

Branched alkanes, such as 2,4,4,5-Tetramethyloctane, serve as effective non-polar solvents for a variety of chemical processes. Their non-polar nature, arising from the relatively small electronegativity difference between carbon and hydrogen atoms, allows them to dissolve other non-polar substances based on the principle of "like dissolves like". openochem.orglibretexts.orglibretexts.org The primary intermolecular forces in alkanes are weak London dispersion forces, which are readily overcome when mixed with other non-polar molecules, facilitating dissolution. libretexts.orglibretexts.org

The highly branched structure of this compound influences its physical properties, such as boiling point and viscosity, in a way that can be advantageous for specific applications. Compared to their straight-chain isomers, branched alkanes tend to have lower boiling points due to a smaller surface area, which reduces the strength of the van der Waals forces between molecules. wikipedia.org This property can be beneficial in processes where easy removal of the solvent after a reaction is desired.

Furthermore, the stability of alkanes makes them suitable as solvents in reactions where a non-reactive medium is crucial. They are generally inert to many chemical reagents, ensuring that the solvent does not interfere with the desired chemical transformation. This inertness is particularly valuable in sensitive catalytic processes and in the synthesis of highly reactive compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₂₆
Molecular Weight170.33 g/mol
IUPAC NameThis compound
CAS Number62199-34-2

Note: The data in this table is sourced from PubChem. nih.gov

Role as Chromatographic Standards for System Calibration

In the field of analytical chemistry, particularly in gas chromatography (GC), branched alkanes like this compound play a crucial role as standards for system calibration and compound identification. The elution behavior of alkanes in GC is well-understood and highly reproducible, making them excellent markers for determining the retention indices of unknown analytes.

The retention of a compound in GC is dependent on its volatility and its interaction with the stationary phase of the column. Highly branched alkanes have distinct retention times compared to their linear isomers. unl.edu This difference in retention is systematically used in the Kovats retention index system, which helps in the identification of compounds by comparing their retention times to those of a series of n-alkanes.

The complex mixtures of hydrocarbons found in petroleum and biological samples often contain a wide variety of branched alkanes. plymouth.ac.uk The synthesis and use of specific isomers like this compound as reference standards allow for the precise identification and quantification of these components in complex matrices. For instance, in the analysis of insect cuticular hydrocarbons, which can have very complex branching patterns, the availability of synthetic standards is critical for accurate structural elucidation. unl.edu The predictable elution patterns of homologous series of methyl-branched alkanes aid in interpreting complex chromatograms. unl.edu

Contribution to Fuel Compositions and Surrogate Fuel Development

Highly branched alkanes are critical components in modern fuel formulations, particularly for gasoline and jet fuels, due to their combustion properties. The degree of branching in an alkane has a significant impact on its octane (B31449) number, a measure of a fuel's resistance to knocking or premature ignition in an internal combustion engine. longdom.org Generally, more highly branched alkanes have higher octane numbers. longdom.org This makes them desirable components for improving the performance of gasoline.

In the development of surrogate fuels, which are simplified mixtures of a few well-characterized compounds designed to mimic the combustion behavior of complex real fuels like jet fuel, branched alkanes are indispensable. epa.govresearchgate.netmdpi.comresearchgate.netudayton.edu Jet fuels are complex mixtures of hundreds of hydrocarbons, and creating accurate models for their combustion requires the use of surrogates. epa.govstanford.edu These surrogates are formulated to match key properties of the target fuel, such as cetane number, hydrogen-to-carbon ratio, and sooting tendency. mdpi.comresearchgate.net

Branched C12 alkanes, the class to which this compound belongs, are representative of the iso-paraffins found in jet fuels. stanford.edu The inclusion of such compounds in surrogate mixtures is crucial for accurately simulating the low-temperature and high-temperature ignition behaviors of real fuels. acs.org The specific isomerism of the branched alkanes can influence properties like ignition delay, and therefore, the selection of appropriate isomers is important for the fidelity of the surrogate model. acs.org Research into the combustion kinetics of individual branched alkane isomers is essential for developing more accurate and predictive surrogate fuel models. epa.gov

Intermediacy in Complex Organic Synthesis Pathways

While alkanes are generally considered to be of low reactivity, their functionalization can lead to valuable intermediates in complex organic synthesis. The selective activation of C-H bonds in alkanes is a significant area of research in modern organic chemistry. Although specific examples of this compound being used as a direct intermediate in complex synthesis are not widely reported, the principles of alkane functionalization can be applied.

The synthesis of highly branched alkanes themselves can be a complex undertaking, often involving multiple steps such as Grignard reactions, dehydration, and hydrogenation to build up the desired carbon skeleton. plymouth.ac.uk Once formed, these highly structured alkanes could potentially serve as precursors for the synthesis of other complex molecules. For example, through controlled halogenation or oxidation reactions, functional groups can be introduced onto the alkane backbone, transforming it into a more reactive species that can participate in a wider range of chemical transformations. The unique stereochemical and electronic environment of the C-H bonds in a highly branched alkane like this compound could lead to selective functionalization, providing access to novel chemical structures.

Future Research Trajectories and Interdisciplinary Challenges for Branched Octanes

Development of Green Chemistry Approaches for Branched Alkane Synthesis

The synthesis of highly branched alkanes like 2,4,4,5-tetramethyloctane traditionally relies on methods that may not align with the principles of green chemistry. Future research is increasingly directed towards developing more sustainable and environmentally benign synthetic routes.

A significant area of interest is the utilization of biomass-derived feedstocks. researchgate.net Lignocellulose, for instance, can be a source of smaller molecules that can be catalytically upgraded to larger, branched structures. researchgate.net One promising strategy involves the Michael addition of lignocellulose-derived molecules, which can create C13 oxygenates that are subsequently hydrodeoxygenated to produce low-freezing-point branched alkanes. While not yet applied to the specific synthesis of this compound, this approach opens a new avenue for producing highly branched alkanes from renewable sources.

Another green chemistry approach involves the development of novel catalytic systems that operate under milder conditions and with higher selectivity, minimizing waste and energy consumption. For instance, the alkylation of 1,3-dithiane (B146892) with a suitable α,ω-dibromoalkane, followed by desulfurization, offers a facile route to branched long-chain alkanes. nih.gov Future research could adapt such methods to target specific isomers like this compound, potentially using more sustainable reagents and catalysts. The development of non-traditional activation methods, such as high hydrostatic pressure (barochemistry), also holds promise for greener synthetic processes. rsc.org

Table 1: Comparison of Potential Green Synthesis Strategies for Branched Alkanes

Synthesis StrategyPotential AdvantagesResearch Challenges for this compound
Biomass UpgradingRenewable feedstock, potential for reduced carbon footprint.Achieving precise isomeric control to yield this compound specifically.
Novel CatalysisHigher selectivity, milder reaction conditions, reduced waste.Designing catalysts with active sites tailored for the formation of the target molecule.
BarochemistryCan initiate reactions without harsh chemical reagents.Exploring the high-pressure reaction landscape for the synthesis of complex alkanes.

Elucidation of Structure-Reactivity Relationships in Complex Catalytic Systems

Understanding how the intricate structure of this compound influences its reactivity in catalytic systems is crucial for applications ranging from fuel production to lubricants. The high degree of branching is expected to significantly affect its behavior in processes like catalytic cracking and isomerization.

Studies on the hydroisomerization of n-dodecane, a linear C12 alkane, provide insights into the types of catalysts and reaction pathways that could be relevant for its branched isomers. mdpi.comproquest.comacs.orgacs.org Bifunctional catalysts, typically comprising a noble metal on an acidic support (e.g., Pt on zeolites like ZSM-22 or ZSM-48), are commonly employed. mdpi.comproquest.comacs.orgresearchgate.net The pore structure and acidity of the catalyst play a critical role in determining the product distribution, with different zeolites favoring the formation of either mono- or multi-branched isomers. proquest.comacs.org

For a highly branched molecule like this compound, its size and shape would likely dictate its accessibility to the active sites within a catalyst's pores. This could lead to different cracking patterns and isomerization products compared to less branched isomers. Future research should focus on in-situ spectroscopic and kinetic studies to probe the interaction of this compound with various catalytic surfaces. This will help in developing structure-activity relationships that can guide the design of catalysts for specific transformations. acs.orgacs.orgdixitmudit.infigshare.com

Table 2: Key Factors in the Catalytic Processing of C12 Alkanes

FactorInfluence on ReactivityRelevance to this compound
Catalyst Pore StructureDetermines molecular access to active sites.The bulky structure may limit diffusion into microporous catalysts.
Catalyst AcidityGoverns the mechanism of isomerization and cracking.The stability of carbocation intermediates will be influenced by branching.
Metal FunctionFacilitates hydrogenation/dehydrogenation steps.The interaction with the metal surface could be sterically hindered.
Reaction ConditionsTemperature and pressure affect product selectivity.Higher temperatures may favor cracking over isomerization.

Advancements in Computational Methodologies for Large Branched Hydrocarbons

Computational chemistry offers a powerful tool for investigating the properties and reactivity of complex molecules like this compound, where experimental studies may be challenging. researchgate.net Future advancements in computational methodologies will be crucial for building accurate predictive models.

Quantum chemical methods, such as density functional theory (DFT), can be employed to calculate the thermochemical properties of branched alkanes, which are essential for understanding their stability and reaction energetics. acs.org For larger molecules, where high-level quantum calculations become computationally expensive, the development of more accurate force fields for molecular dynamics (MD) simulations is a key research area. mdpi.com MD simulations can provide insights into the conformational landscape and transport properties of this compound, which are important for understanding its behavior as a lubricant or fuel component. mdpi.com

Furthermore, the integration of machine learning with chemical graph theory is emerging as a promising approach for the scalable prediction of properties like combustion enthalpy. acs.org By training models on existing data for a wide range of hydrocarbons, it may be possible to predict the properties of less-studied molecules like this compound with reasonable accuracy. The development of equivariant graph neural networks, which incorporate physical principles directly into the model, is a particularly exciting frontier. mit.edu

Exploration of Novel Environmental Remediation Strategies for Alkane Contaminants

With the increasing use of complex hydrocarbon mixtures, the environmental fate and remediation of branched alkanes are of growing concern. While less is known about the environmental behavior of specific isomers like this compound, general principles of hydrocarbon remediation can be applied.

Bioremediation, which utilizes microorganisms to degrade contaminants, is a sustainable and cost-effective approach. nih.govrsc.org Research has shown that various bacteria and fungi are capable of degrading both linear and branched alkanes. researchgate.netnih.govbrieflands.com The susceptibility of an alkane to microbial degradation is influenced by its molecular weight and degree of branching. researchgate.net Highly branched structures can be more recalcitrant to biodegradation. Future research should focus on isolating and engineering microbial strains with enhanced capabilities for degrading highly branched alkanes. This may involve identifying novel enzymatic pathways or optimizing environmental conditions to promote microbial activity.

In addition to bioremediation, other in-situ remediation technologies, such as chemical oxidation, can be employed to treat petroleum hydrocarbon contamination. regenesis.comcarusllc.comhepure.com The effectiveness of these methods for a specific compound like this compound would depend on its chemical reactivity and the site-specific conditions. A deeper understanding of the environmental fate of such branched alkanes is needed to develop effective and targeted remediation strategies.

Table 3: Potential Remediation Approaches for Branched Alkane Contamination

Remediation StrategyMechanismChallenges for this compound
BioremediationMicrobial degradation of the hydrocarbon.The high degree of branching may hinder enzymatic attack.
Chemical OxidationBreaking down the molecule using strong oxidizing agents.Potential for incomplete oxidation and formation of byproducts.
PhytoremediationUse of plants to remove, degrade, or contain contaminants.Limited to the root zone and may be slow.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 2,4,4,5-Tetramethyloctane, and what purification methods are recommended?

  • Methodological Answer : Synthesis of branched alkanes like this compound often requires precise control over alkylation steps to avoid isomerization. Purification can be achieved via fractional distillation under reduced pressure to separate closely related structural isomers. Gas chromatography-mass spectrometry (GC-MS) is recommended for verifying purity, as demonstrated in studies on similar tetramethyloctane isomers .

Q. What spectroscopic techniques are most effective for characterizing this compound's molecular structure?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} and 1H^{1}\text{H} NMR, is critical for resolving methyl branching patterns. Infrared (IR) spectroscopy can identify C-H stretching modes unique to tertiary carbons. Comparative analysis with structurally characterized isomers (e.g., 2,2,7,7-Tetramethyloctane) provides reference data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to prevent skin contact and inhalation. Storage should comply with flammability guidelines for branched alkanes. Safety data from analogous compounds (e.g., 2,2,4,4-Tetramethyloctane) emphasize avoiding ignition sources and ensuring proper ventilation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling points) of this compound across studies?

  • Methodological Answer : Conduct systematic reviews to identify measurement conditions (e.g., pressure, instrumentation) that may explain discrepancies. Use high-purity standards (e.g., 2,2,7,7-Tetramethyloctane with documented critical temperatures ) for calibration. Apply error analysis frameworks from qualitative research to distinguish methodological biases from true variability .

Q. How to design experiments to study the environmental persistence of this compound in soil or aquatic systems?

  • Methodological Answer : Utilize OECD 307 guidelines for simulating aerobic degradation in soil. Combine gas chromatography with flame ionization detection (GC-FID) to track compound degradation kinetics. Environmental fate studies on structurally similar alkanes (e.g., 2,3,6,7-Tetramethyloctane in gut microbiota ) can inform experimental parameters .

Q. What computational methods are most reliable for predicting the thermodynamic properties of this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields like OPLS-AA can model boiling points and critical volumes. Density functional theory (DFT) calculations at the B3LYP/6-31G* level are recommended for estimating enthalpy of formation. Validate predictions against experimental data from isomers (e.g., 2,2,4,5-Tetramethyloctane ).

Q. What experimental approaches are suitable for investigating the metabolic pathways of this compound in biological systems?

  • Methodological Answer : Use in vitro hepatic microsomal assays to identify cytochrome P450-mediated oxidation products. For in vivo studies, employ 14C^{14}\text{C}-labeled this compound and track metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Reference methodologies from studies on alkylbenzene metabolism in termite systems .

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